9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H19ClFNO4 and its molecular weight is 451.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Derivatives of 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine, including fluorine-substituted compounds similar to the specified chemical, have been synthesized and structurally analyzed. These compounds display interesting 3D network structures via hydrogen bonds and π-π interactions, indicating their potential in structural chemistry and materials science applications (Sun, Gao, Wang, & Hou, 2019).
Chemical Behavior and Synthesis Techniques
- Investigations into the chemical behavior of related N-(2-hydroxybenzyl)anthranilic acids and the synthesis of diverse oxazocin derivatives provide insights into the reactions and synthesis techniques applicable to similar compounds (Aversa, Bonaccorsi, & Giannetto, 1989).
Bioactive Molecule Synthesis
- Studies on the synthesis of new biologically active molecules, including fluorine-containing derivatives, highlight the potential of such compounds in developing new therapeutic agents (Holla, Bhat, & Shetty, 2003).
Photochemical Properties
- Research on the synthesis of photochromic [1,3]oxazines, which share structural similarities with the specified compound, reveals their photochemical properties. This research could inform the development of photoresponsive materials (Deniz, Tomasulo, Sortino, & Raymo, 2009).
Antimicrobial Activities
- Some new 1,2,4-triazole derivatives, including compounds with structural elements similar to the specified chemical, have been synthesized and shown to possess antimicrobial activities. This indicates potential applications in antimicrobial drug development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Computational Analysis
- Computational analysis of heterocyclic compounds, like 1,2,4-triazol-5-ones, offers insights into their electronic, nonlinear optical properties, and spectroscopic characteristics. Such studies are crucial for the development of new materials and understanding their properties (Beytur & Avinca, 2021).
Properties
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO4/c1-30-22-8-3-2-5-15(22)19-13-31-25-16(24(19)29)9-10-23-18(25)12-28(14-32-23)11-17-20(26)6-4-7-21(17)27/h2-10,13H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAMROODFGQTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.